molecular formula C13H6Cl2FNO6S B13344346 2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate CAS No. 23383-86-0

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate

Cat. No.: B13344346
CAS No.: 23383-86-0
M. Wt: 394.2 g/mol
InChI Key: QPJYWPFYQFHTMC-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate (CAS 23383-86-0) is a high-purity chemical reagent offered for research and development purposes. This compound has a molecular formula of C13H6Cl2FNO6S and a molecular weight of 394.16 g/mol . It features a unique molecular structure combining a benzoate ester with a fluorosulfonyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. The fluorosulfonyl group is a key functional moiety in the design of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry probes, enabling the reliable and facile construction of complex molecules for chemical biology and drug discovery . Researchers can utilize this compound in the synthesis of more complex molecules, particularly in developing covalent inhibitors or activity-based probes that target specific enzymes. The presence of the nitro benzoate group also offers a handle for further synthetic modification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all recommended handling protocols.

Properties

CAS No.

23383-86-0

Molecular Formula

C13H6Cl2FNO6S

Molecular Weight

394.2 g/mol

IUPAC Name

(2,5-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H6Cl2FNO6S/c14-9-6-12(24(16,21)22)10(15)5-11(9)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H

InChI Key

QPJYWPFYQFHTMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Spectroscopic Analysis

The synthesized compound should be characterized using spectroscopic methods such as:

  • ¹H NMR : To confirm the presence and correct environment of the aromatic protons.

  • ¹³C NMR : To verify the carbon skeleton and the presence of the ester, chloro, and fluorosulfonyl groups.

  • ¹⁹F NMR : To confirm the presence of the fluorosulfonyl group.

  • Mass Spectrometry : To determine the molecular weight and fragmentation pattern, confirming the molecular structure.

  • IR Spectroscopy : To identify characteristic functional group absorptions (e.g., carbonyl ester, S-F bond).

Chromatography

Purity should be assessed using techniques such as:

Data Table

A comprehensive data table would include:

Property Expected Value/Range Observed Value
Molecular Weight Calculated based on the molecular formula Determined by mass spectrometry
Melting Point Predicted based on structural features Experimental measurement
¹H NMR Chemical Shifts Predicted based on structure Experimental values in appropriate solvent
¹³C NMR Chemical Shifts Predicted based on structure Experimental values in appropriate solvent
¹⁹F NMR Chemical Shift Predicted based on similar compounds Experimental value in appropriate solvent
IR Absorption Bands (cm⁻¹) Expected for ester, S-F, C-Cl, and aromatic groups Experimental values
Purity (HPLC) >95% Experimental percentage

Research Findings

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with desired properties.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological and chemical activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Key Substituents Functional Group
2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate Fluorosulfonyl (–SO₂F), 4-nitrobenzoate ester Ester
Lufenuron 1,1,2,3,3-Hexafluoropropoxy, 2,6-difluorobenzamide Benzamide
Hexaflumuron 1,1,2,2-Tetrafluoroethoxy, 2,6-difluorobenzoyl urea Urea
  • Fluorosulfonyl vs.
  • Nitrobenzoate Ester vs. Amide/Urea : The ester group may increase susceptibility to hydrolysis compared to the stable benzamide (Lufenuron) or urea (hexaflumuron) linkages .

Molecular Formula and Physicochemical Properties

Environmental Degradation and Metabolites

Table 3: Environmental Behavior of Analogs

Compound Key Metabolites Degradation Conditions
Hexaflumuron 3,5-Dichloro-4-(tetrafluoroethoxy)phenyl urea Aerobic soil, high moisture/heat
Target Compound Not studied Hypothetical: Sulfonic acid derivatives
  • Hexaflumuron degrades into dichloro-tetrafluoroethoxy metabolites under aerobic conditions, suggesting fluorinated ethers are retained during breakdown .
  • The fluorosulfonyl group in the target compound may hydrolyze to sulfonic acids (–SO₃H), increasing water solubility and altering environmental persistence.

Reactivity and Stability

  • Electron-Withdrawing Effects : The fluorosulfonyl group’s strong electron-withdrawing nature may enhance electrophilic reactivity compared to the electron-deficient fluorinated ethers in analogs.
  • Hydrolytic Sensitivity : The nitrobenzoate ester is likely more prone to hydrolysis than the amide/urea bonds in Lufenuron and hexaflumuron, impacting shelf life and environmental stability.

Biological Activity

2,5-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate (CAS Number: 23383-86-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H6_6Cl2_2FNO6_6S
  • Molecular Weight : 394.2 g/mol
  • Structure : The compound features a dichloro-substituted phenyl group linked to a nitrobenzoate moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro studies. The compound’s activity is often assessed against different biological targets, including cancer cell lines and microbial pathogens.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound have shown varying degrees of antitumor activity. For instance:

  • In a study evaluating related compounds, certain derivatives demonstrated no significant inhibitory effects against six tumor cell lines using MTT assays, suggesting a need for structural optimization to enhance efficacy .

The mechanisms by which compounds like this compound exert their biological effects are not fully elucidated. However, several hypotheses can be drawn from related research:

  • Reactive Oxygen Species (ROS) : Many nitro compounds can generate ROS upon reduction, leading to oxidative stress in cells and subsequent cytotoxic effects.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorNo significant inhibition of tumor cell lines
AntimicrobialPotential for broad-spectrum activity based on structure

Table 2: Related Compounds and Their Activities

Compound NameMIC (µg/mL) against M. tuberculosisNotes
Compound 3m 4Most potent derivative in study
Compound with meta-nitro group64Low inhibitory effect

Q & A

Q. What strategies mitigate solubility limitations in aqueous or polar solvents for biological assays?

  • Methodological Answer : Employ co-solvents (DMSO/water mixtures) or formulate as nanoparticles via solvent-antisolvent precipitation. Derivatization (e.g., PEGylation) enhances hydrophilicity. Solubility parameters are calculated using Hansen solubility theory and validated by nephelometry .

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